2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,5-Trimethylbenzenesulfonyl chloride+5-Methyl-2-aminopyridine→2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Acid-Base Reactions: The sulfonamide group can be deprotonated under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Acid-Base Reactions: Bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can yield sulfonic acids.
Scientific Research Applications
2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of bacteria or viruses. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Saccharin: A sulfonamide-based artificial sweetener.
Uniqueness
2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both trimethylbenzene and methylpyridine groups
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-15(16-9-10)17-20(18,19)14-8-12(3)11(2)7-13(14)4/h5-9H,1-4H3,(H,16,17) |
InChI Key |
IBNJCJUDFNYIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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